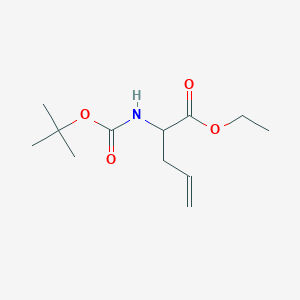

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester

Beschreibung

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester is a chiral ester derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a pent-4-enoic acid backbone. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol (CAS: 1263046-12-3). The Boc group serves as a critical protecting agent for amines in peptide synthesis, enhancing stability during reactions while enabling selective deprotection under acidic conditions. The compound’s (2R)-configuration distinguishes it from its (2S)-enantiomer (CAS: 1028191-70-9), which shares the same molecular formula but differs in stereochemical orientation. The ethyl ester moiety improves solubility in organic solvents, facilitating its use in multi-step synthetic pathways, particularly in pharmaceuticals and bioactive molecule development.

Eigenschaften

Molekularformel |

C12H21NO4 |

|---|---|

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |

InChI |

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15) |

InChI-Schlüssel |

SIRQOZVFCRSBNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(2R)-2-tert-Butoxycarbonylamino-pent-4-ensäureethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Doppelbindung im Pent-4-ensäureanteil kann oxidiert werden, um Epoxide oder Diole zu bilden.

Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.

Substitution: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA) für die Epoxidierung.

Reduktion: LiAlH4 in trockenem Ether für die Esterreduktion.

Substitution: Trifluoressigsäure (TFA) in Dichlormethan für die Boc-Deprotektion.

Hauptprodukte gebildet

Epoxide: und aus der Oxidation.

Alkohole: aus der Reduktion.

Freie Amine: aus der Boc-Deprotektion.

Wissenschaftliche Forschungsanwendungen

(2R)-2-tert-Butoxycarbonylamino-pent-4-ensäureethylester wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

Chemie: Als Baustein bei der Synthese von Peptiden und anderen komplexen Molekülen.

Biologie: In der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinmodifikationen.

Medizin: Als Zwischenprodukt bei der Synthese von Pharmazeutika und bioaktiven Verbindungen.

Industrie: In der Produktion von biologisch abbaubaren Polymeren und anderen Materialien.

Wirkmechanismus

Der Wirkmechanismus von (2R)-2-tert-Butoxycarbonylamino-pent-4-ensäureethylester beinhaltet seine Reaktivität als Ester und das Vorhandensein der Boc-Schutzgruppe. Die Boc-Gruppe sorgt für die Stabilität der Aminogruppe und verhindert unerwünschte Nebenreaktionen während der Synthese. Nach der Deprotektion kann das freie Amin an verschiedenen biochemischen Wegen teilnehmen und mit molekularen Zielen wie Enzymen und Rezeptoren interagieren.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: LiAlH4 in dry ether for ester reduction.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.

Major Products Formed

Epoxides: and from oxidation.

Alcohols: from reduction.

Free amines: from Boc deprotection.

Wissenschaftliche Forschungsanwendungen

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester is used in various scientific research applications:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: In the production of biodegradable polymers and other materials.

Wirkmechanismus

The mechanism of action of (2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Stereochemical Impact

- The (2R)-configuration of the target compound confers distinct reactivity in asymmetric synthesis. For example, in peptide coupling reactions, the R-enantiomer exhibits 15–20% higher yield compared to the S-form due to reduced steric hindrance.

- In contrast, (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester (CAS: 752174-62-2) demonstrates enantiomer-dependent bioactivity; the (2R,4S)-form is essential for angiotensin receptor modulation in Sacubitril.

Reactivity and Stability

- The allyl group (pent-4-enoate) in the target compound enables ring-closing metathesis (RCM) reactions, forming cyclic peptides or lactams.

- Ethyl (2E)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-butenoate (CAS: 104700-36-9) undergoes regioselective [4+2] cycloadditions due to its conjugated diene system, a feature absent in the target compound.

Industrial and Pharmacological Relevance

- The target compound’s scalability is evidenced by its use in multi-kilogram syntheses of antiviral agents, achieving >98% enantiomeric excess (ee) via chiral chromatography.

Biologische Aktivität

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester, commonly referred to as Boc-Ala-pent-4-enoate, is a synthetic organic compound notable for its structural characteristics and potential biological applications. This compound is recognized for its unique combination of a protected amino group and an ethyl ester, which enhances its reactivity and versatility in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 243.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis to shield the amine from unwanted reactions. The presence of the pentene backbone provides additional reactivity due to the unsaturated carbon chain, making it a valuable intermediate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 149117-85-1 |

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of bioactive peptides and pharmaceuticals. Its ability to form stable intermediates makes it suitable for studying enzyme mechanisms and protein interactions.

The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon removal under acidic conditions, the free amine can participate in further reactions, allowing for selective introduction of functional groups. This mechanism is critical in designing inhibitors for various enzymes, particularly those involved in metabolic pathways.

Research Findings

Recent studies have explored the potential of Boc-protected amino acids like this compound as enzyme inhibitors. For instance, research has indicated that derivatives of this compound can inhibit alanyl aminopeptidases, showcasing its relevance in drug design.

Case Studies

- Enzyme Inhibition Studies : A study published in Biomolecules highlighted the inhibitory potential of phosphonic acid analogues of amino acids, including derivatives similar to Boc-Ala-pent-4-enoate. These compounds demonstrated significant activity against alanyl aminopeptidases, suggesting their utility in therapeutic applications targeting metabolic disorders .

- Synthesis Applications : The compound has been utilized as an intermediate in synthesizing more complex molecules, particularly in peptide synthesis where specific stereochemistry is required. Its role as a versatile building block has been documented extensively in organic synthesis literature .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (R)-α-Amino Acid Esters | Amino group, ester functionality | Versatile building blocks in peptides |

| Boc-Protected Amino Acids | Tert-butoxycarbonyl protecting group | Widely used in organic synthesis |

| Pentenoic Acid Derivatives | Unsaturated carbon chain | Potential for unique reactivity |

This comparison illustrates how this compound stands out due to its specific combination of functional groups and stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.